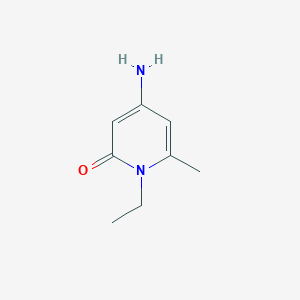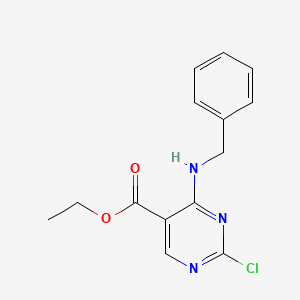
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a cyclopropanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the trifluoromethyl group. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Fluorophenyl)-3-(5-(2-(Trifluoromethyl)phenyl)-2-furyl)propanamide
- N-Furan-2-ylmethyl-2-[4-furan-2-ylmethyl-5-[(3-trifluoromethyl-phenylamino)-methyl]-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide
Uniqueness
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts rigidity to the molecule and can influence its biological activity. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Eigenschaften
Molekularformel |
C15H14F3NO |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
N-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)13-4-2-1-3-12(13)14-8-7-11(20-14)9-19-10-5-6-10/h1-4,7-8,10,19H,5-6,9H2 |
InChI-Schlüssel |
RNJWWYQJGXGSNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)


![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)






![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)

